BenchChemオンラインストアへようこそ!

LY 303511 hydrochloride

PI3K Akt phosphorylation negative control

LY 303511 hydrochloride is the definitive negative control for PI3K inhibitor studies. A single –O for –NH morpholine substitution eliminates all PI3K activity while preserving mTOR-dependent S6K suppression, Kv channel blockade (IC₅₀=64.6 µM), and TRAIL sensitization. Unlike LY294002 or wortmannin, it uncouples PI3K-Akt from mTOR-S6K signaling—enabling clean pathway attribution. Validated in vivo (PC-3 xenograft, 10 mg/kg/day), G₂/M arrest, and CK2 inhibition assays. Choose LY 303511 HCl to eliminate PI3K off-target confounding and ensure rigorous experimental controls.

Molecular Formula C19H19ClN2O2
Molecular Weight 342.8
CAS No. 2070014-90-1
Cat. No. B3115106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 303511 hydrochloride
CAS2070014-90-1
Molecular FormulaC19H19ClN2O2
Molecular Weight342.8
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C19H18N2O2.ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H
InChIKeyQGVSIVYHHKLHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY 303511 Hydrochloride (CAS 2070014-90-1): Procurement-Ready Structural Overview and Comparator Landscape


LY 303511 hydrochloride is a synthetic small molecule that functions as a structural analogue of the pan‑PI3K inhibitor LY294002, distinguished by a single substitution of –O for –NH in the morpholine ring [1]. Critically, this subtle modification eliminates detectable inhibition of phosphatidylinositol 3‑kinase (PI3K) , thereby establishing the compound as the essential negative control for experiments employing LY294002 or wortmannin . Its primary validated activities include mTOR‑dependent suppression of S6K phosphorylation, voltage‑gated potassium (Kv) channel blockade (IC₅₀ = 64.6 ± 9.1 µM in MIN6 insulinoma cells), and enhancement of TRAIL‑induced apoptosis . These characteristics position LY 303511 hydrochloride as an indispensable tool for dissecting PI3K‑independent signaling pathways and for mitigating false‑positive interpretations in kinase inhibitor studies.

Why Generic Substitution Fails: Critical Functional Divergence of LY 303511 Hydrochloride from In‑Class PI3K/mTOR Modulators


Substituting LY 303511 hydrochloride with a generic PI3K inhibitor such as LY294002 or wortmannin would fundamentally confound experimental interpretation because LY 303511 was specifically engineered to lack PI3K inhibitory activity while retaining other pharmacological properties common to the chromenone scaffold [1]. Unlike LY294002, which potently suppresses both PI3K‑dependent Akt phosphorylation and mTOR‑dependent S6K phosphorylation, LY 303511 uncouples these two pathways—sparing Akt activation while still inhibiting mTOR‑mediated S6K signaling in A549 cells . Furthermore, while rapamycin is a classical mTOR inhibitor, it fails to recapitulate the Kv channel blockade (IC₅₀ = 64.6 µM) and TRAIL sensitization effects exhibited by LY 303511 . Consequently, any procurement decision that treats LY 303511 as merely “another PI3K pathway compound” risks introducing uncontrolled variables and invalidating pathway‑specific conclusions [2].

Quantitative Differentiation Evidence: LY 303511 Hydrochloride vs. LY294002, Rapamycin, and Wortmannin


PI3K Activity: Complete Absence of Inhibition Differentiates LY 303511 from LY294002

In head‑to‑head cellular assays, LY294002 robustly inhibits insulin‑stimulated PI3K‑dependent Akt phosphorylation. In contrast, LY 303511 hydrochloride—at concentrations up to 100 µM—exerts no measurable inhibition of Akt phosphorylation, confirming its functional divergence from the parent PI3K inhibitor [1].

PI3K Akt phosphorylation negative control

mTOR Pathway: LY 303511 Inhibits S6K Phosphorylation While Sparing Akt, in Contrast to Rapamycin's Mechanism

Both LY 303511 hydrochloride and rapamycin suppress mTOR‑dependent S6K phosphorylation. However, LY 303511 uniquely reduces G₂/M progression and G₂/M‑specific cyclin expression in A549 cells—an effect not observed with rapamycin—and also inhibits casein kinase 2 (CK2) activity, a known regulator of cell cycle progression [1].

mTOR S6K cell cycle arrest

Voltage‑Gated Potassium Channel Blockade: A Unique Off‑Target Activity Absent in LY294002 and Rapamycin

LY 303511 hydrochloride reversibly blocks voltage‑gated potassium (Kv) currents with an IC₅₀ of 64.6 ± 9.1 µM in MIN6 insulinoma cells, achieving maximal inhibition of ~90% at 500 µM [1]. Neither LY294002 nor rapamycin exhibits comparable Kv channel blockade at these concentrations .

Kv channel electrophysiology off‑target

In Vivo Antitumor Efficacy: LY 303511 Inhibits PC‑3 Prostate Xenograft Growth at 10 mg/kg/day

Intraperitoneal administration of LY 303511 hydrochloride at 10 mg/kg/day significantly inhibits the growth of PC‑3 human prostate adenocarcinoma xenografts in mice . This in vivo efficacy occurs in the complete absence of PI3K inhibition, distinguishing LY 303511 from pan‑PI3K/mTOR inhibitors like LY294002, which exhibit dose‑limiting toxicities and on‑target metabolic side effects [1].

in vivo xenograft prostate cancer

TRAIL Sensitization and Apoptosis Enhancement: LY 303511 Augments Death Receptor Signaling in Neuroblastoma and Oral Cancer Cells

LY 303511 hydrochloride enhances TRAIL‑induced apoptosis in SHEP‑1 neuroblastoma cells via H₂O₂‑mediated MAPK activation and up‑regulation of death receptors . In oral cancer cells (CAL 27, SCC‑9), LY 303511 dose‑dependently reduces viability (MTS assay) and induces ROS‑mediated apoptosis, while sparing normal oral fibroblasts (HGF‑1) [1]. In contrast, LY294002 and wortmannin suppress TRAIL sensitivity in some contexts due to PI3K‑mediated pro‑survival signaling interference .

TRAIL apoptosis ROS

Solution Stability Advantage: LY 303511 Hydrochloride Outperforms Wortmannin in Aqueous Buffers

LY 303511 hydrochloride exhibits superior stability in aqueous solution compared to wortmannin, a commonly used irreversible PI3K inhibitor that undergoes rapid hydrolysis and inactivation in cell culture media [1]. LY 303511 is soluble in DMSO at ≥40 mg/mL and can be stored as powder at -20°C for up to 3 years . This enhanced stability ensures consistent dosing across long‑term experiments and reduces batch‑to‑batch variability.

stability formulation DMSO

Optimal Scientific and Industrial Deployment Scenarios for LY 303511 Hydrochloride


Negative Control for PI3K‑Dependent Signaling Studies

LY 303511 hydrochloride is the definitive negative control for experiments utilizing LY294002 or wortmannin. Its complete lack of PI3K inhibition, validated by the absence of Akt phosphorylation suppression in A549 cells [1], allows researchers to distinguish PI3K‑specific effects from off‑target activities such as Kv channel blockade or mTOR inhibition. Inclusion of LY 303511 in dose‑response panels ensures that observed phenotypic changes are correctly attributed to PI3K pathway modulation.

Investigation of mTOR‑Mediated Antiproliferative Mechanisms Independent of PI3K/Akt

For studies dissecting mTOR signaling downstream of PI3K, LY 303511 hydrochloride serves as a tool to selectively suppress S6K phosphorylation while preserving Akt activity . Its unique ability to induce G₂/M arrest and inhibit casein kinase 2 (CK2) distinguishes it from rapamycin and enables exploration of non‑canonical mTOR functions in cell cycle regulation .

In Vivo Xenograft Studies Requiring PI3K‑Sparing Antitumor Activity

LY 303511 hydrochloride demonstrates in vivo antitumor efficacy in PC‑3 prostate cancer xenografts at 10 mg/kg/day i.p. without the metabolic toxicities associated with PI3K inhibition . This makes it a valuable reference compound for validating PI3K‑independent therapeutic hypotheses in preclinical oncology models, particularly when combined with standard‑of‑care agents or immune checkpoint inhibitors.

Voltage‑Gated Potassium Channel Pharmacology and Off‑Target Screening

With a defined Kv channel IC₅₀ of 64.6 µM in MIN6 cells , LY 303511 hydrochloride is a useful positive control for electrophysiological assays and for assessing compound‑mediated Kv channel liability. Its reversible block and known concentration‑response relationship enable robust benchmarking of novel ion channel modulators.

ROS‑Dependent Apoptosis and TRAIL Sensitization Research

In SHEP‑1 neuroblastoma and oral cancer cell models, LY 303511 hydrochloride enhances TRAIL‑induced apoptosis through H₂O₂‑mediated MAPK activation and death receptor up‑regulation [2]. Investigators exploring combination strategies to overcome TRAIL resistance or studying redox‑regulated cell death pathways will find LY 303511 a reliable chemical probe that avoids the pro‑survival interference of PI3K inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 303511 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.